2-(Aminomethyl)furan-3-carboxylic acid hydrochloride
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Overview
Description
2-(Aminomethyl)furan-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₆H₇NO₃·HCl It is a derivative of furan, a heterocyclic organic compound, and contains an amino group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride typically involves the following steps:
Furan Derivation: The starting material is furan, which undergoes a series of reactions to introduce the amino and carboxylic acid groups.
Amination: The furan ring is functionalized with an amino group through amination reactions, often using reagents like ammonia or primary amines.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the carboxylic acid derivative with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form derivatives such as furanones.
Reduction: The amino group can be reduced to form amines or amides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Furanones, which are valuable intermediates in organic synthesis.
Reduction: Amines and amides, which have applications in pharmaceuticals and materials science.
Substitution: Various substituted furans and amino acids, which can be used in further chemical transformations.
Scientific Research Applications
2-(Aminomethyl)furan-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of furan derivatives on cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
5-(Aminomethyl)furan-2-carboxylic acid hydrochloride: A structural isomer with similar properties but different reactivity.
Furan-2-carboxylic acid: A related compound without the amino group.
Furan-3-carboxylic acid: Another related compound with a different position of the carboxylic acid group.
Uniqueness: 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(aminomethyl)furan-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3.ClH/c7-3-5-4(6(8)9)1-2-10-5;/h1-2H,3,7H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBCNKKIKYYGKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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